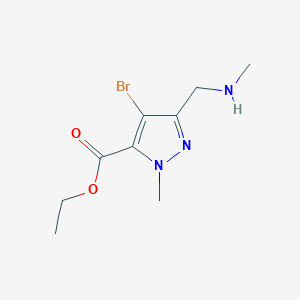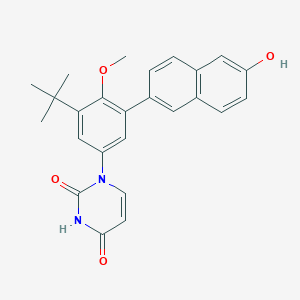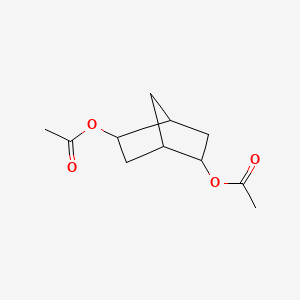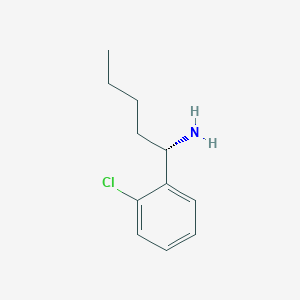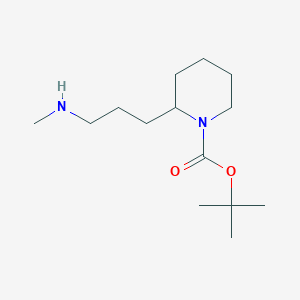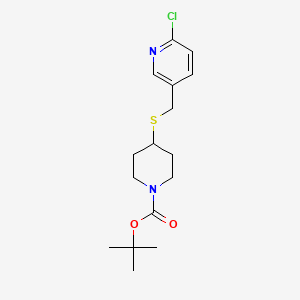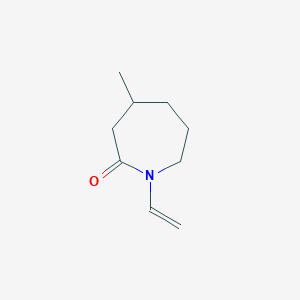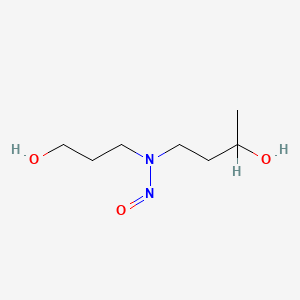![molecular formula C8H7N3 B13964865 5H-Pyrimido[4,5-d]azepine CAS No. 32881-49-5](/img/structure/B13964865.png)
5H-Pyrimido[4,5-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are of significant interest due to their diverse biological and medicinal properties. The structure of this compound consists of a pyrimidine ring fused to an azepine ring, creating a unique bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a suitable azepine precursor. For instance, the reaction of a pyrimidine derivative with hydrazine hydrate can yield the hydrazino intermediate, which then undergoes an acid-catalyzed condensation reaction with an aldehyde to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Scientific Research Applications
5H-Pyrimido[4,5-d]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5H-Pyrimido[4,5-d]azepine involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives of this compound act as selective agonists for the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in regulating mood, appetite, and other CNS functions. The binding of the compound to this receptor triggers a cascade of intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another fused pyrimidine with similar structural features but different biological activities.
Pyrimido[5,4-d]pyrimidine: A related compound with distinct reactivity and applications.
Uniqueness: 5H-Pyrimido[4,5-d]azepine is unique due to its specific receptor binding properties and its potential as a CNS agent. Its structural features allow for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
32881-49-5 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h2-6H,1H2 |
InChI Key |
MVRUFZYNGWOTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


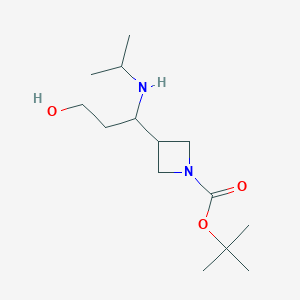

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
